

Ecotoxicology of Tebuthiuron in freshwater ecosystems

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Compound of Interest

Compound Name: **Tebuthiuron**

Cat. No.: **B033203**

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An In-depth Technical Guide to the Ecotoxicology of **Tebuthiuron** in Freshwater Ecosystems

Introduction to Tebuthiuron

Tebuthiuron is a non-selective, broad-spectrum systemic herbicide belonging to the substituted urea class.^[1] It is primarily used for the total control of herbaceous and woody plants in non-cropland areas, rangelands, and industrial sites.^{[1][2]} Its mode of action involves uptake by the plant roots and translocation to the leaves, where it inhibits photosynthesis.^{[1][3]} Due to its high water solubility and persistence, **tebuthiuron** has a significant potential to contaminate groundwater and surface water through runoff and leaching, posing a risk to non-target aquatic organisms, particularly primary producers.^{[4][5]}

This technical guide provides a comprehensive overview of the ecotoxicology of **tebuthiuron** in freshwater ecosystems, summarizing key toxicity data, detailing standard experimental protocols for its assessment, and illustrating its mode of action and environmental fate.

Table 1: Chemical Properties of **Tebuthiuron**

Property	Value	Reference
CAS Number	34014-18-1	[2]
IUPAC Name	1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea	[2]
Chemical Formula	C ₉ H ₁₆ N ₄ OS	[2]
Molecular Weight	228.3 g/mol	[2]
Water Solubility	2,500 mg/L (at 25°C)	[2]
Log K _{ow}	1.8	[2]
Soil Half-life	Can exceed 360 days	[4]

Ecotoxicological Data

The toxicity of **tebuthiuron** varies significantly among different trophic levels in freshwater ecosystems. It is highly toxic to algae and aquatic plants, which are primary producers, but exhibits substantially lower acute toxicity to invertebrates and vertebrates.

Toxicity to Freshwater Algae and Macrophytes

Tebuthiuron is a potent inhibitor of photosynthesis, making aquatic plants and algae the most sensitive organisms.[\[6\]](#) Chronic toxicity studies show adverse effects at concentrations in the low $\mu\text{g/L}$ range.

Table 2: Toxicity of **Tebuthiuron** to Freshwater Algae and Macrophytes

Species	Endpoint	Value (mg/L)	Reference
Selenastrum capricornutum	96-h EC ₅₀ (Growth Rate)	0.08 - 0.102	[7]
Selenastrum capricornutum	5 to 6-day NOEC (Growth)	0.01 - 0.05	[7]
Navicula pelliculosa (diatom)	7-day NOEC (Growth)	0.056	[7]
Anabaena flos-aquae (blue-green alga)	7-day NOEC	0.31	[7]
Various Algal Species	EC ₅₀ (Growth Rate)	0.08 - 0.235	[6]
Various Macrophyte Species	NOEC	0.01 - 0.31	[6]

Toxicity to Freshwater Invertebrates

Tebuthiuron is considered practically non-toxic to aquatic invertebrates on an acute basis.[8] Chronic exposure, however, can lead to adverse effects on reproduction.

Table 3: Toxicity of **Tebuthiuron** to Freshwater Invertebrates

Species	Endpoint	Value (mg/L)	Reference
Daphnia magna (Water Flea)	48-h EC ₅₀ (Immobilisation)	297	[7]
Daphnia magna (Water Flea)	21-day NOEC (Reproduction)	21.8	[7]
Hydra viridissima (Green Hydra)	96-h NOEC (Growth)	50	[7]
Moinodaphnia macleayi (Cladoceran)	EC ₅₀	134	
Moinodaphnia macleayi (Cladoceran)	10% Bounded Effect Concentration (BEC ₁₀)	17.4	

Toxicity to Freshwater Fish and Amphibians

The acute toxicity of **tebuthiuron** to freshwater fish and amphibians is low, with LC₅₀ values typically well above 100 mg/L.[6]

Table 4: Toxicity of **Tebuthiuron** to Freshwater Fish and Amphibians

Species	Endpoint	Value (mg/L)	Reference
Oncorhynchus mykiss (Rainbow Trout)	96-h LC ₅₀	112 - 143	[6] [8]
Oncorhynchus mykiss (Rainbow Trout)	45-day NOEC (Mortality)	26	[7]
Lepomis macrochirus (Bluegill Sunfish)	96-h LC ₅₀	106 - 112	[6] [8]
Pimephales promelas (Fathead Minnow)	96-h LC ₅₀	>160	[6]
Pimephales promelas (Fathead Minnow)	33-day NOEC (Growth)	9.3	[7]
Rana catesbeiana (Bullfrog)	72-h LC ₅₀	316	[7]
Rana catesbeiana (Bullfrog)	96-h LC ₅₀	>300	[6]
Mogurnda mogurnda (Purple-spotted Gudgeon)	96-h LC ₅₀	214	

Environmental Fate and Transport

The environmental behavior of **tebuthiuron** is characterized by high persistence, high water solubility, and low adsorption to soil particles, which collectively contribute to its potential for transport into freshwater systems.[\[4\]](#)

- Persistence and Degradation: **Tebuthiuron** is highly persistent, with a typical soil half-life of 360 days, and it can remain active in soil for several years.[\[4\]](#)[\[9\]](#) Degradation in the environment occurs primarily through microbial breakdown and, to a lesser extent, photolysis.[\[4\]](#) The rate of degradation is influenced by soil type, moisture, and temperature, being slower in dry soils or those with high organic content.[\[7\]](#)

- Mobility and Transport: Due to its high solubility and low soil organic carbon-water partitioning coefficient (Koc), **tebuthiuron** has a high potential to leach into groundwater and be transported via surface runoff into freshwater bodies.[4][5] It is readily absorbed by plant roots but does not tend to bioaccumulate in aquatic organisms.[4]

Key Experimental Protocols

The ecotoxicological data for **tebuthiuron** are largely generated using standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable, reproducible, and comparable across different studies.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test is designed to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[3]

- Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over 72 hours in a nutrient-rich medium under continuous illumination.[3] The inhibition of growth relative to a control is measured.[3]
- Test Organism: *Pseudokirchneriella subcapitata* (formerly *Selenastrum capricornutum*) is a commonly used green alga.[10]
- Test System: The test is conducted in sterile glass Erlenmeyer flasks, typically with a culture volume of 50-100 mL to allow for CO₂ exchange.[3]
- Test Conditions:
 - Temperature: 21–24 °C.[3]
 - Lighting: Continuous, uniform illumination (60–120 µE m⁻² s⁻¹).[3]
 - pH: The pH of the control medium should not vary by more than 1.5 units during the test. [3]

- Culture Medium: A standard, nutrient-rich algal medium is used.[3]
- Procedure: At least 5 test concentrations arranged in a geometric series and a control are used, with a minimum of three replicates per concentration.[3] Algal cell density is measured at the start and then at least every 24 hours.[10]
- Endpoints: The primary endpoints are the inhibition of growth rate and yield. From the concentration-response curve, the EC_x (e.g., EC₅₀) is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.[10]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This is a short-term toxicity test to assess the acute effects of substances on freshwater invertebrates.

- Principle: Juvenile daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.[2]
- Test Organism: Daphnia magna is the preferred species.[2]
- Test System: The test is typically static (no renewal of the test solution). Test vessels are 50-100 mL beakers, providing at least 2 mL of solution per animal.[2][7]
- Test Conditions:
 - Temperature: 20 ± 2 °C.[2]
 - Photoperiod: 16 hours light / 8 hours dark.[2]
 - Medium: Reconstituted or natural freshwater with a pH of 6-9.[2]
- Procedure: At least 5 test concentrations and a control are used, with a minimum of 20 animals per concentration, divided into at least four replicates.[7] The daphnids are not fed during the 48-hour test.[2]

- Endpoints: The primary endpoint is the 48-hour EC₅₀ for immobilisation. The NOEC and LOEC may also be determined.[2]

OECD Guideline 211: Daphnia magna Reproduction Test

This is a chronic toxicity test evaluating sublethal effects on the reproductive output of Daphnia magna.

- Principle: Young female daphnids (<24 hours old) are exposed to a range of test substance concentrations over a 21-day period. The total number of living offspring produced per parent animal is the primary assessment endpoint.[4]
- Test Organism: Daphnia magna.[11]
- Test System: The test can be semi-static (solution renewed 3 times per week) or flow-through. Each test vessel contains one parent animal.[11]
- Test Conditions: Temperature and photoperiod are similar to the acute test. The daphnids are fed daily.[11]
- Procedure: A minimum of 5 test concentrations and a control are used, with 10 replicates per treatment.[11] The number of living and dead offspring are counted daily. Parent mortality is also recorded. Water quality parameters (pH, dissolved oxygen) and test concentrations are monitored regularly.[4]
- Endpoints: The primary endpoint is reproductive output. The EC_x for reproduction and the NOEC/LOEC are determined.[11]

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

- Principle: Fish are exposed to at least five concentrations of the test substance, typically for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.[11]
- Test Organism: Common species include Rainbow Trout (*Oncorhynchus mykiss*) and Zebrafish (*Danio rerio*).[8]

- Test System: The test can be static, semi-static, or flow-through. A minimum of seven fish per concentration are used.[11]
- Test Conditions:
 - Temperature: Maintained at a constant, appropriate level for the species (e.g., $23 \pm 2^\circ\text{C}$ for Zebrafish).[5]
 - Photoperiod: 12-16 hours of light.[5]
 - Dissolved Oxygen: Must be maintained above 60% of air saturation.[5]
- Procedure: Fish are acclimated for at least 12 days. They are not fed for 24 hours before or during the test. Test concentrations are arranged in a geometric series.[5]
- Endpoints: The primary endpoint is the 96-hour LC₅₀. Observations on abnormal behavior are also recorded.[8]

OECD Guideline 210: Fish, Early-life Stage Toxicity Test

This chronic test assesses the lethal and sublethal effects of chemicals on the more sensitive early developmental stages of fish.

- Principle: Fertilized fish eggs are exposed to a range of test concentrations, and the exposure continues through hatching until the larvae are free-feeding (e.g., 30 days post-hatch for Zebrafish).[2][12]
- Test Organism: *Danio rerio* (Zebrafish) or *Pimephales promelas* (Fathead Minnow) are commonly used.[12]
- Test System: A flow-through or semi-static system is preferred to maintain stable concentrations and water quality.[13]
- Test Conditions: Temperature, photoperiod, and water quality are strictly controlled and appropriate for the species.[12]
- Procedure: At least 80 fertilized eggs per concentration, divided among at least four replicate test chambers, are used.[13] Observations on hatching success, survival, abnormal

appearance, and behavior are made daily.[2] At the end of the test, the length and weight of surviving fish are measured.[2]

- Endpoints: Endpoints include survival, hatching time, larval length and weight, and the occurrence of developmental abnormalities. The NOEC, LOEC, and EC_x are determined for the most sensitive endpoints.[13]

Analytical Methodology: Determination of Tebuthiuron in Water

Accurate determination of **tebuthiuron** concentrations in test media is critical for ecotoxicology studies. A common method involves gas chromatography coupled with mass spectrometry (GC-MS).

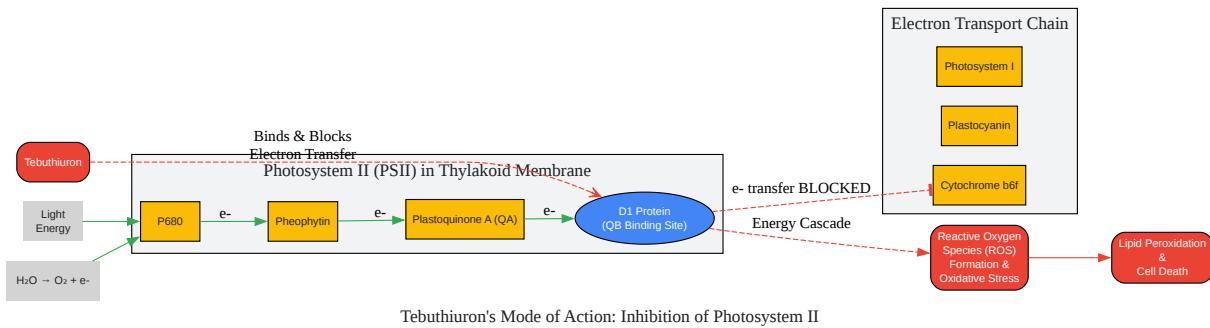
- Principle: **Tebuthiuron** is extracted from the water sample, derivatized to increase its volatility, and then separated and detected by GC-MS.
- Sample Preparation: A 100 mL water sample is extracted using a mixture of dichloromethane and isopropanol.[13] An internal standard (e.g., caffeine) is added for quantification.[13]
- Derivatization: The extracted residue is dissolved in toluene, and acetic anhydride is added. The mixture is heated to create a more volatile derivative of **tebuthiuron**.[13]
- GC-MS Analysis:
 - Column: A DB-5 capillary column is typically used for separation.[13]
 - Temperature Program: The oven temperature is programmed to ramp up to effectively separate the components of the extract.[13]
 - Detection: The mass spectrometer is operated in single ion monitoring (SIM) mode, which provides high selectivity and sensitivity by monitoring specific ions characteristic of the **tebuthiuron** derivative.[13]
- Quantification: The concentration is determined by comparing the peak area of the **tebuthiuron** derivative to that of the internal standard, with a typical limit of quantification around 0.02 µg/L.[13]

Signaling Pathways and Logical Relationships

Visual diagrams help to conceptualize the complex interactions of **tebuthiuron** with biological systems and the environment.

Mode of Action: Inhibition of Photosynthesis at Photosystem II

Tebuthiuron blocks the electron transport chain in the light-dependent reactions of photosynthesis, leading to oxidative stress and cell death.

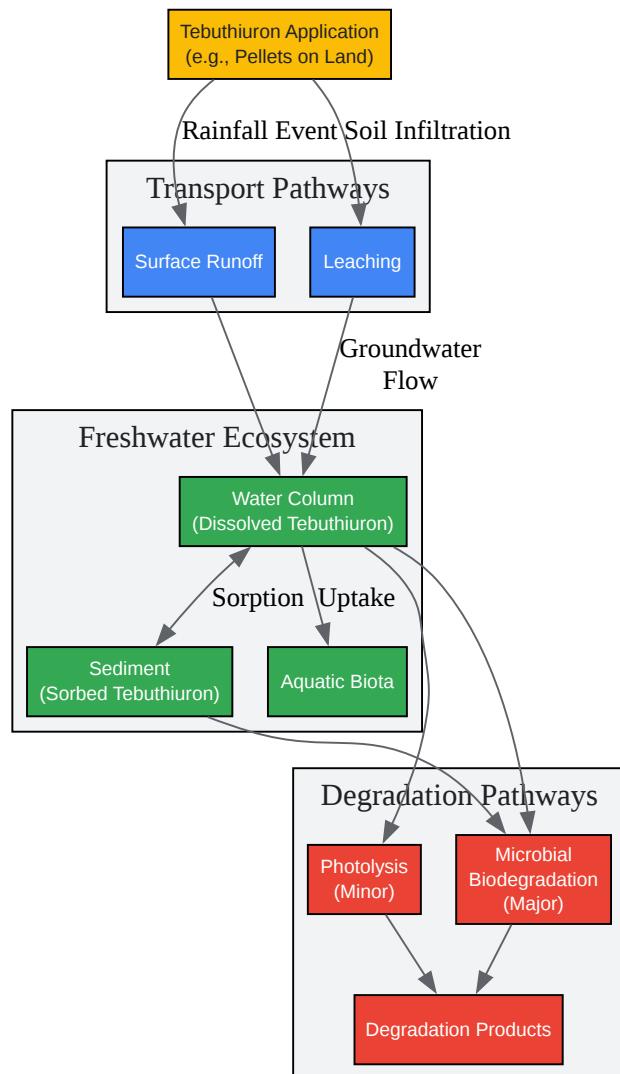


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Caption: **Tebuthiuron** binds to the D1 protein in Photosystem II, blocking electron transport.

Environmental Fate of Tebuthiuron in Freshwater Ecosystems

This diagram illustrates the primary pathways of **tebuthiuron** from its application on land to its various fates within a freshwater environment.

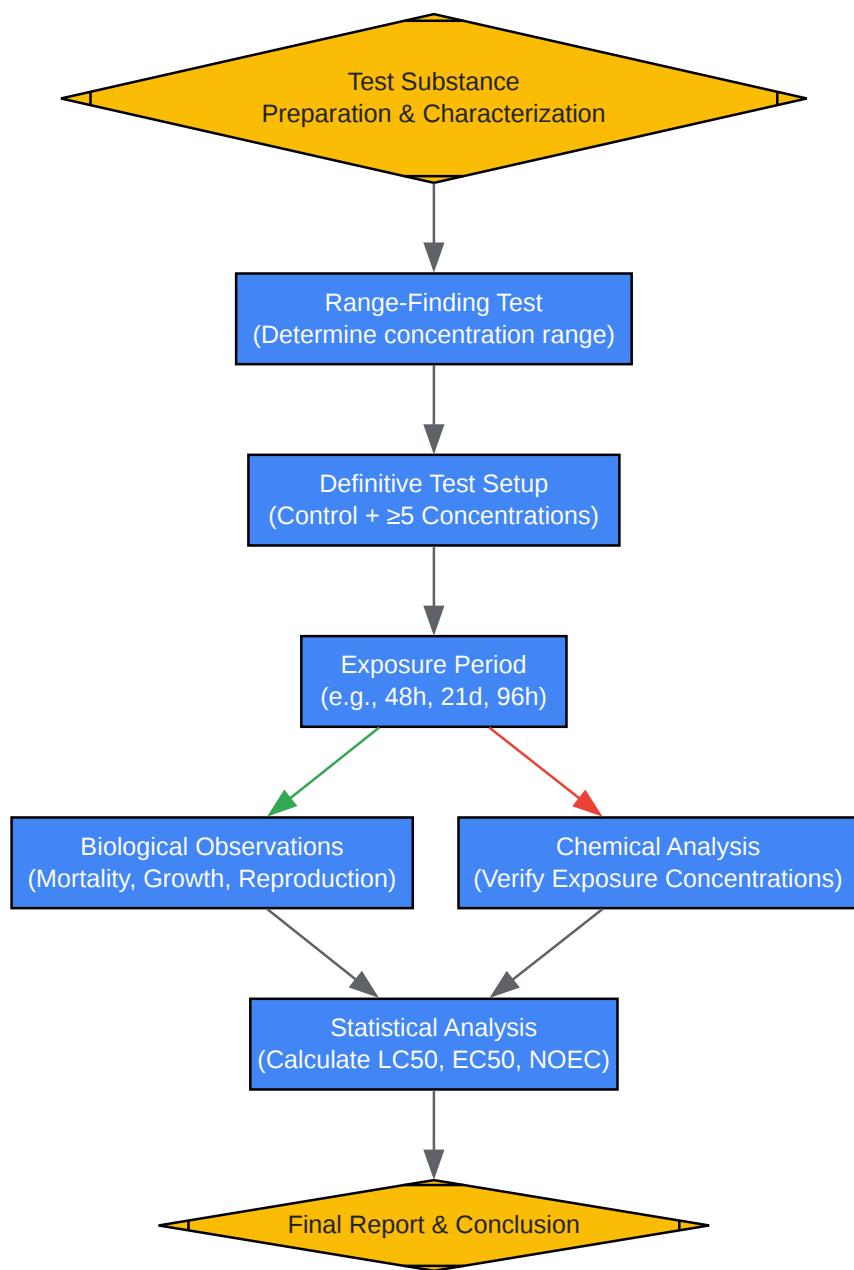


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Caption: Key transport and degradation pathways for **tebuthiuron** in aquatic environments.

General Experimental Workflow for Aquatic Ecotoxicity Testing

This flowchart outlines the typical steps involved in conducting an aquatic ecotoxicity study according to OECD guidelines.



General Workflow for Aquatic Ecotoxicity Testing

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Caption: Standardized workflow for conducting aquatic ecotoxicity tests.

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